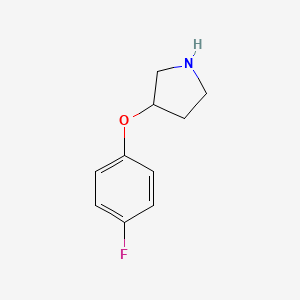

3-(4-Fluorophenoxy)pyrrolidine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(4-fluorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPHNAHLNXEANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619714 | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524045-02-1 | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Fluorophenoxy Pyrrolidine Analogues

Established Synthetic Pathways for Substituted Pyrrolidine (B122466) Aryl Ethers

The formation of the pyrrolidine ring, particularly with an aryl ether substituent at the 3-position, often involves sophisticated approaches to achieve the desired molecular architecture and stereochemical purity.

Enantioselective Synthesis Approaches to 3-Phenoxypyrrolidine Scaffolds

Enantioselective synthesis is crucial for producing chirally pure pyrrolidine derivatives, as different enantiomers can exhibit distinct biological activities. Approaches to constructing chiral pyrrolidine scaffolds include various catalytic asymmetric reactions. For instance, highly stereodivergent [3+2] cycloadditions involving iminoesters and α-substituted acrylates, catalyzed by Ag(I) with specific chiral ligand systems (e.g., AgHMDS/DTBM-Segphos or Ag2O/CA-AA-Amidphos), have been developed. These reactions yield chiral C4-ester-quaternary pyrrolidines with high diastereo- and enantioselectivities (up to >99:1 dr and >99% ee). This method offers a robust strategy for constructing complex chiral pyrrolidines. chembase.cn

Another notable enantioselective approach involves photo-enzymatic cascade multi-component reactions for the C(sp3)–H functionalization of saturated N-heterocyclic scaffolds. This innovative process integrates a light-driven C–N cross-coupling reaction with biocatalytic carbene transfer, providing α-functionalized phenylpyrrolidine compounds with high stereoselectivity (up to 99% ee). chem960.com The binding pocket of engineered enzymes, such as SD-VHbCH carbene transferase, plays a critical role in enhancing enantioselectivity by offering a stable reaction environment. chem960.com

In the context of aryl ether formation, the Mitsunobu reaction can be employed for coupling phenols with chiral alcohols, typically proceeding with inversion of stereochemistry. This method was utilized in the synthesis of aryl ethers of pyrrolidines, for example, in the conversion of a hydroxy pyrrolidine to its aryl ether using 3-fluoro-4-cyanophenol under Mitsunobu conditions, achieving the desired (R)-phenyl ether stereoisomer. uni-freiburg.de

Regioselective Functionalization Strategies on the Pyrrolidine Ring

Regioselective functionalization of the pyrrolidine ring allows for precise placement of substituents, which is vital for optimizing pharmacological profiles. One strategy involves the ring opening of epoxides with specific nucleophiles. For example, the epoxidation of an allylic alcohol followed by ring opening with a phenol (B47542) under basic conditions has been used to synthesize pyrrolidine derivatives with specific regiochemistry, such as (±) trans-tert-Butyl 3-(4-cyano-3-fluorophenoxy)-4-(hydroxymethyl)pyrrolidine-1-carboxylate and (±) cis-tert-Butyl 3-(4-cyano-3-fluorophenoxy)-4-(hydroxymethyl)pyrrolidine-1-carboxylate. uni-freiburg.de This highlights how the initial epoxide structure can dictate the regioselectivity of the subsequent phenoxy installation.

Another example of regioselective control in pyrrolidine synthesis comes from the ring-opening reactions of epoxides with chiral primary amines, which can lead to specific β-amino alcohols depending on the substrate and catalyst used. While not directly involving 3-phenoxypyrrolidine, this illustrates methods for achieving regioselectivity on the pyrrolidine ring scaffold.

Advanced Chemical Modifications of the Pyrrolidine and Aryl Moieties

Beyond the core synthesis, the pyrrolidine and aryl moieties can be further elaborated through various chemical modifications to tailor their properties, particularly for enhanced biological activity.

Derivatization Strategies for Enhanced Biological Activity

Derivatization strategies aim to modify the existing chemical structure to improve aspects such as potency, selectivity, or pharmacokinetic properties. For compounds like 3-(4-Fluorophenoxy)pyrrolidine, modifications can occur on the pyrrolidine nitrogen, the pyrrolidine ring carbons, or the fluorophenoxy aryl group.

One common approach is the introduction of different substituents on the aryl ring or at other positions on the pyrrolidine scaffold. For instance, in the development of STAT3 inhibitors, isomeric modifications of the pyrrolidine ring and substitutions on the aromatic ring with groups like fluorine or methyl have been investigated, leading to varied inhibitory activities.

Specific derivatization methods can include the formation of sulfonamides on the pyrrolidine nitrogen, as seen in the synthesis of pyrrolidine sulfonamides which acted as antagonists. uni-freiburg.de The strategic incorporation of fluorine atoms and strong electron-withdrawing groups (such as nitro or trifluoromethyl) onto benzene (B151609) rings of related compounds has been shown to significantly enhance biological activities, such as antifungal activity. General derivatization strategies like alkylation, silylation, and acylation are also commonly employed to modify organic molecules, often to improve their analytical detectability or alter their interactions with biological targets.

A summary of representative derivatization outcomes is presented in the table below:

| Modification Type | Example Outcome / Impact on Activity | Relevant Analogues (where applicable) |

| Aromatic ring substitution (F, CF3, NO2) | Enhanced antifungal activity, with fluorine atoms and strong electron-withdrawing groups being influential. For example, acylthiourea derivative 4r had an IC50 of 21.64 µmol/L against Colletotrichum gloeosporioides. | Derivates of β-pinene with varying substituents on the benzene ring. |

| Pyrrolidine ring isomerization | Varied inhibitory activity; isomeric modifications of the pyrrolidine ring impacted potency (e.g., IC50 6.5–6.9 µM compared to 2.4 µM for a Pro-linker in STAT3 inhibitors). | Pro-based derivatives and their isomeric forms in STAT3 inhibitors. |

| Sulfonamide formation on N | Demonstrated antagonist activity, highlighting a strategy for deriving biologically active compounds. uni-freiburg.de | Pyrrolidine sulfonamides in the context of TRPV4 antagonism. uni-freiburg.de |

Exploration of Diverse Linker Chemistries in Pyrrolidine Analogues

Linker chemistry is a critical aspect in the design of complex molecules, particularly in fields like medicinal chemistry where pyrrolidine analogues are incorporated into larger constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker covalently connects different functional units within a molecule.

In solid-phase synthesis, the design of linkers is crucial for the efficient attachment and cleavage of molecules from a solid support. Allylic linkers, for instance, have been successfully used in the solid-phase synthesis of pyrrolidine analogues. These linkers facilitate the generation of a library of pyrrolidine compounds, as various aldehydes can be introduced into the structure, highlighting the versatility of linker-based strategies.

For PROTACs, which are bifunctional molecules designed to induce targeted protein degradation, the linker moiety tethers a target-binding unit to an E3 ligase binding moiety. The molecular design and properties of these linkers are critical determinants of the PROTAC's efficacy, impacting its pharmacokinetics, pharmacodynamics, and therapeutic window. The stability of the linker in plasma is particularly important to prevent premature release of the active component and minimize systemic toxicity.

Mechanistic Insights into Key Reaction Pathways for Pyrrolidine Synthesis

Understanding the mechanisms of reactions forming pyrrolidine rings provides valuable insights for synthetic chemists, enabling the development of more efficient and selective pathways.

One key mechanistic pathway for pyrrolidine synthesis involves a Rh(III)-catalyzed formal [4+1] approach. This reaction proceeds through an intermolecular aziridination of an unactivated alkene, followed by an acid-promoted ring expansion of the aziridine (B145994) to form the pyrrolidine product. This suggests a two-step process where the aziridine acts as a crucial intermediate.

Another important mechanism is seen in stereodivergent [3+2] cycloadditions, such as those used for synthesizing chiral C4-ester-quaternary pyrrolidines. These reactions, often catalyzed by transition metals like Ag(I), involve the formation of specific transition states that dictate the stereochemical outcome. chembase.cn Computational studies are frequently employed to elucidate the subtle steric and electronic effects that control the diastereo- and enantioselectivity. chembase.cn

Mechanistic studies of N-heterocyclization reactions, where cyclic amines are formed from primary amines and diols, have shown that these processes can be catalyzed by complexes like Cp*Ir. Such reactions often involve borrowing hydrogen strategies, where alcohols are oxidized to carbonyls, which then react with amines to form imines, followed by reduction and cyclization. Additionally, copper-catalyzed intramolecular amination of remote unactivated C(sp3)-H bonds has been identified as a mild and effective method for pyrrolidine synthesis, demonstrating complete regio- and chemoselectivities across various functional groups.

Elucidation of Oxidative Fluorination Mechanisms for Pyrrolidine Rings

Oxidative fluorination represents a powerful strategy for introducing fluorine atoms into organic molecules, significantly impacting their physicochemical properties. For pyrrolidine rings, these mechanisms often involve complex pathways that can lead to diverse fluorinated products, including those resulting from ring cleavage.

One prominent oxidative fluorination mechanism involves the deconstructive fluorination of saturated cyclic amines, including pyrrolidines, typically mediated by silver salts and electrophilic fluorinating reagents like Selectfluor (N-Fluorobenzenesulfonimide) nih.govnih.gov. The proposed mechanism initiates with the oxidation of the cyclic amine to an iminium ion (A), which is subsequently trapped by water to form a hemiaminal (B). The critical step involves the homolytic ring-opening of this hemiaminal upon interaction with the silver salt, generating a primary radical (C). A final fluorine atom transfer to this radical yields the desired fluorinated product nih.govnih.gov. This strategy positions cyclic amines as valuable synthons for amino alkyl radicals, historically obtained from corresponding halide, alcohol, or carboxylic acid derivatives nih.gov.

Another mechanistic insight into oxidative fluorination involves copper-catalyzed intramolecular C–H amination of N-fluoride amides, which also leads to pyrrolidine and piperidine (B6355638) derivatives acs.orgresearchgate.net. Mechanistic studies, including the isolation and characterization of a fluorinated copper(II) complex, have been performed acs.orgresearchgate.net. These studies suggest that the reaction pathways involve single-electron transfer (SET) processes, where the initial Cu(I) complex interacts with the fluorinated substrate to generate a Cu(II)–F bond acs.org. The use of fluoride-containing substrates is generally preferred over N-chloro analogues due to more favorable reaction pathways acs.org.

Furthermore, electrochemical methods contribute to the understanding of oxidative fluorination. For instance, the electrochemical difluoromethylation of electron-deficient alkenes can yield pyrrolidine structures, where difluoromethyl radicals are generated under oxidative conditions researchgate.net. While applied to arenes, electrochemical deoxyfluorination mechanisms generally support a net oxidative pathway: initial single-electron oxidation generates a radical cation intermediate, which is subsequently trapped by fluoride. A second oxidation of the resulting radical, followed by the loss of a leaving group, leads to the fluoroarene product utah.edu.

An oxidative ring-opening reaction of the C-ring in luotonin A derivatives, which contain a pyrrolidine unit, has also been observed. This reaction occurs upon heating with an excess amine and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) in the presence of air oxygen. The proposed mechanism involves a two-step oxidation sequence at the benzylic carbon, followed by amine attack and hydrolytic ring cleavage mdpi.com.

The diversity of oxidative fluorination mechanisms for pyrrolidine rings underscores the complexity and versatility of these transformations, which are crucial for the synthesis of fluorinated pyrrolidine analogues.

| Substrate (Pyrrolidine Type) | Reagents/Conditions | Product Type | Yield | Ref. |

| N-Benzoylated Pyrrolidine (1f) | AgBF₄, Selectfluor, Acetone/H₂O (9:1) | Fluorinated product (2f) | 65% | nih.gov |

| Luotonin A derivatives | Excess Amine, K₂CO₃, DMSO, Air oxygen, 100 °C | Oxidative ring-opened amides | Not Specified | mdpi.com |

| N-fluoride amides | [TpˣCuL] complexes (precatalysts) | Pyrrolidines/Piperidines | Not Specified | acs.org |

Role of Lewis Acid Catalysis in Complex Pyrrolidine Transformations

Lewis acid catalysis plays a crucial role in enabling and controlling various complex transformations of pyrrolidine rings, including challenging bond cleavages and skeletal rearrangements. These catalytic systems often facilitate pathways that are otherwise inaccessible under traditional conditions, providing access to diverse pyrrolidine derivatives and other heterocyclic structures.

A significant application of Lewis acid catalysis in pyrrolidine chemistry is its involvement in the reductive cleavage of inert C–N bonds, particularly in N-benzoyl pyrrolidine derivatives chemrxiv.orgacs.orgnih.govresearchgate.netresearchgate.netchemrxiv.org. This transformation is often achieved through a combination of Lewis acid and photoredox catalysis. Mechanistic studies, including cyclic voltammetry and NMR analyses, have demonstrated that the Lewis acid is essential for promoting single-electron transfer (SET) from the photoredox catalyst to the amide carbonyl group chemrxiv.orgacs.orgnih.govresearchgate.netchemrxiv.org. This coordination of the Lewis acid (e.g., Zn(OTf)₂) to the amide carbonyl facilitates the reduction process, enabling the subsequent site-selective cleavage of the C2–N bond researchgate.netchemrxiv.org.

This Lewis acid-assisted C–N bond cleavage protocol is broadly applicable to various pyrrolidine-containing molecules and enables inert C–N bond cleavage, including C–C bond formation via intermolecular radical addition acs.orgnih.govresearchgate.netchemrxiv.org. Furthermore, this method has been successfully utilized for "skeletal remodeling" of pyrrolidines, converting them into different-sized cyclic amines or carbocycles like aziridines, γ-lactones, and tetrahydrofurans chemrxiv.orgacs.orgnih.govresearchgate.netchemrxiv.org. This highlights the potential of Lewis acid catalysis in expanding synthetic strategies for complex molecular architectures acs.orgnih.gov.

| Substrate (Pyrrolidine Type) | Lewis Acid | Transformation | Products | Ref. |

| N-Benzoyl pyrrolidine (1a) | Zn(OTf)₂ | Reductive C–N bond cleavage, radical addition | Aziridines, γ-lactones, Tetrahydrofurans | researchgate.net |

| Pyrrolidine-2,4-diones | BF₃·OEt₂ | C-3 Acylation | 3-acyltetramic acids | rsc.org |

| N-Benzoyl pyrrolidine derivatives | Zinc triflate | Carbon−carbon bond formation, skeletal remodeling | Aziridines, γ-lactones, Tetrahydrofurans | chemrxiv.org |

Beyond skeletal remodeling, Lewis acids also play a role in other significant pyrrolidine transformations. For instance, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascades of enynyl amines have enabled the stereoselective synthesis of pyrrolidines and piperidines organic-chemistry.org. In the acylation of pyrrolidine-2,4-diones, Lewis acids such as boron trifluoride–diethyl ether (BF₃·OEt₂) are crucial for facilitating the reaction at the C-3 position, leading to the synthesis of 3-acyltetramic acids rsc.org.

Lewis acids can also activate three-membered heterocycles, like aziridines, promoting their ring-opening via carbon-heteroatom bond cleavage diva-portal.org. This principle is vital in synthetic strategies where pyrrolidine rings might be formed through ring-expansion or rearrangement from smaller cyclic systems. Additionally, cooperative catalytic systems involving Lewis acids, such as N-heterocyclic carbene/Lewis acid systems, have been shown to activate electrophilic substrates to generate complex structures like highly substituted γ-lactams nih.gov. The dynamic formation of Lewis acid-base pairs, for instance, between BF₃ and diisopropylethylamine (DIPEA), also illustrates their versatile role in modulating reactivity in electrochemical processes, such as C(sp³)–H fluorination of N-substituted amines acs.org.

Structure Activity Relationship Sar Investigations of 3 4 Fluorophenoxy Pyrrolidine Derivatives

Influence of Pyrrolidine (B122466) Ring Substitutions on Biological Interactions

Modifications to the pyrrolidine ring itself are a key strategy for optimizing biological activity and target-specific interactions. tandfonline.com Substitutions at the N1, C3, C4, and C5 positions have been shown to significantly influence the biological profile of these compounds. tandfonline.comnih.gov

The nitrogen atom of the pyrrolidine ring provides basicity and is a common site for substitution, with a high percentage of FDA-approved pyrrolidine drugs being substituted at the N-1 position. nih.gov In the context of calcium channel blockers, the nature of the amine functionality is critical. Studies on phenoxyaniline (B8288346) analogues, where various amine groups including pyrrolidine were investigated, allow for assessment of how pKa, the number of hydrogen bond donors, and ring size affect potency at CaV2.2 and CaV3.2 channels. rsc.org

Substitutions at the carbon atoms of the ring also play a pivotal role. For instance, substituents at C-4 can affect the puckering of the ring, which in turn influences the spatial orientation of other groups. nih.gov In a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives designed as caspase inhibitors, substitutions at the 4-position of the pyrrolidine ring had a profound impact on potency. Analogues fluorinated at the 4-position demonstrated nanomolar inhibition of caspases-3 and -7, proving to be 100-1000 times more efficient than the corresponding 4-methoxy analogues. nih.gov In contrast, 4-methoxy and 4-trifluoromethyl analogues showed weaker inhibition in the micromolar range, while larger substituents like 4-OPEG4 resulted in inactive compounds. nih.gov

| Compound | Pyrrolidine C4-Substituent | IC50 vs Caspase-3 (nM) | IC50 vs Caspase-7 (nM) | Reference |

|---|---|---|---|---|

| 4,4-difluoro derivative | F, F | 362 | 178 | nih.gov |

| 4-methoxy derivative | OCH3 | >10,000 | >10,000 | nih.gov |

| 4-trifluoromethyl derivative | CF3 | >10,000 | >10,000 | nih.gov |

Furthermore, studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib revealed that while the core scaffold is essential, modifications at various positions (R1-R5) have differing effects on inhibitory properties, highlighting the potential for optimization through substitution. nih.govmdpi.com Incorporating a D-prolinol fragment, a pyrrolidine derivative, into a quinoline-5,8-dione framework was also explored as a strategy to enhance interactions within the lipid-binding site of Sphingosine (B13886) Kinase 1 (SphK1). mdpi.com

Impact of Fluorophenoxy Moiety Modifications on Target Affinity and Selectivity

The fluorophenoxy moiety is a critical component of the 3-(4-fluorophenoxy)pyrrolidine scaffold, and modifications to this group significantly affect target binding and selectivity. The fluorine atom itself is important; its strong electronegativity polarizes the aromatic system and can influence intermolecular interactions. The presence of fluorophenyl substituents can offer better in vitro potency compared to an unsubstituted phenyl ring. nih.gov

In the development of inhibitors for Schistosoma mansoni histone deacetylase 8 (smHDAC8), the introduction of a 4-fluorophenoxy group to a triazole-based scaffold led to a derivative (compound 21 ) with nanomolar inhibitory activity (IC50 = 0.5 µM). nih.gov This potency exceeded that of the parent compound and the established drug SAHA (vorinostat), while also showing an improved selectivity profile against human HDACs. nih.gov

Systematic modification of the phenoxy ring provides further insights. In a study of neuronal calcium ion channel blockers, various substitutions on the phenoxy ring of phenoxyaniline analogues were evaluated. rsc.org The introduction of electron-withdrawing groups like fluorine (–F) and trifluoromethyl (–CF3) led to a more than 3-fold increase in affinity for the CaV2.2 channel compared to the unsubstituted analogue. rsc.org This highlights the electronic influence of substituents on the phenyl ring on biological activity.

| Compound ID | R1 Substituent on Phenoxy Ring | CaV2.2 Inhibition (% at 10 µM) | Reference |

|---|---|---|---|

| 32c | H | 24 ± 4 | rsc.org |

| 33c | 4-F | 84 ± 1 | rsc.org |

| 34c | 4-CF3 | 85 ± 3 | rsc.org |

| 41c | 4-CN | 79 ± 4 | rsc.org |

Research into c-Met kinase inhibitors also demonstrates the importance of this moiety. Knowledge of the binding mode of a lead compound containing a 4-((quinolin-4-yl)oxy)-3-fluorophenyl group guided the design of more selective analogues. acs.org Similarly, the development of other c-Met inhibitors involved creating derivatives with a 4-(2-fluorophenoxy)quinoline structure. mdpi.com

Stereochemical Determinants of Pharmacological Potency and Efficacy

The pyrrolidine ring contains chiral centers, meaning its derivatives can exist as different stereoisomers (enantiomers and diastereomers). ontosight.ai The specific three-dimensional arrangement of atoms, or stereochemistry, is a crucial determinant of pharmacological activity because biological targets like enzymes and receptors are themselves chiral. nih.govontosight.ai The spatial orientation of substituents can lead to vastly different biological profiles due to different binding modes with enantioselective proteins. nih.gov

The absolute configuration of stereocenters in the pyrrolidine ring can significantly affect potency, selectivity, and safety. ontosight.ai For example, in a series of pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs tested against Leishmania donovani, both the acyl chain structure and the stereochemical configuration of the pyrrolidine ring were identified as influential factors for potency. nih.gov Notably, derivative 1e , which possesses a stereochemical configuration opposite to that of natural sphingolipids, was the most potent compound identified, with an IC50 value of 28.32 µM. This was approximately twice as potent as derivative 1a , which had a stereochemistry similar to the natural compounds. nih.gov

| Compound | Stereochemical Configuration | Acyl Chain | IC50 vs L. donovani (µM) | Reference |

|---|---|---|---|---|

| 1a | Similar to natural SPC/SLs | Palmitoyl | 52.59 ± 1.44 | nih.gov |

| 1e | Opposite to natural SPC/SLs | Palmitoyl | 28.32 ± 1.38 | nih.gov |

Similarly, in the investigation of ligands for the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), stereochemistry was paramount. For a series of 2-(2-pyrrolidinyl)benzodioxanes, the two stereoisomers with an (R) configuration at the pyrrolidine stereocenter had no affinity for the receptor. mdpi.com In contrast, the (S,S) and (S,R) isomers displayed submicromolar binding affinities. mdpi.com

| Compound | Stereoconfiguration | α4β2 nAChR Ki (µM) | Reference |

|---|---|---|---|

| (S,S)-21 | S,S | 0.47 | mdpi.com |

| (S,R)-21 | S,R | 0.26 | mdpi.com |

| (R,S)-21 | R,S | >10 | mdpi.com |

| (R,R)-21 | R,R | >10 | mdpi.com |

This dependence on stereochemistry underscores the importance of controlling the three-dimensional structure of pyrrolidine derivatives during synthesis to achieve the desired pharmacological effect. nih.gov

Principles of Rational Drug Design Derived from SAR Data for Pyrrolidine Scaffolds

Rational drug design, also known as structure-based drug design, is a scientific approach that uses information about a biological target to develop new medications. parssilico.com The SAR data generated from studying this compound and related scaffolds are fundamental to this process. These studies provide a roadmap for medicinal chemists to modify molecular structures in a way that enhances potency, improves selectivity, and optimizes pharmacokinetic properties. parssilico.com

A key principle derived from SAR is the use of structure-guided design. researchgate.net This involves obtaining the crystal structure of a lead compound bound to its target enzyme or receptor. This structural information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's affinity. researchgate.net For example, in the design of C2-symmetric HIV-1 protease inhibitors based on a pyrrolidine scaffold, the cocrystal structure of an initial lead compound was used as a starting point. researchgate.net This allowed for a rational combination of side chains that resulted in a final inhibitor with a significantly improved affinity (Ki = 74 nM). researchgate.net

Computational methods are another cornerstone of rational design for pyrrolidine scaffolds. Molecular docking studies can predict how different derivatives will bind to a target, helping to prioritize which compounds to synthesize. mdpi.com A correlation analysis between calculated binding energies (ΔG) from molecular docking and experimentally observed inhibitory activity can validate the computational model and confirm its predictive power. mdpi.com

The principles derived from SAR data for pyrrolidine scaffolds can be summarized as:

Target Identification and Validation: Identifying a disease-relevant biological target is the first step. parssilico.com

Scaffold-Based Optimization: The pyrrolidine ring serves as a rigid and versatile scaffold that can be systematically modified. tandfonline.comnih.gov SAR data indicates which positions on the ring (e.g., N1, C4) and which types of substituents (e.g., fluorine vs. methoxy) are most effective for a given target. nih.gov

Stereochemical Control: Since biological activity is often stereospecific, controlling the chirality of the pyrrolidine ring is essential for maximizing potency and avoiding off-target effects. mdpi.com

Structure-Guided Modification: Using X-ray crystallography or cryo-EM structures of ligand-target complexes allows for precise, rational modifications to improve binding affinity and selectivity. acs.orgresearchgate.net

Bioisosteric Replacement: As seen in the development of calcium channel blockers, replacing a labile chemical group (like an amide) with a more stable isostere (like a sulfonamide) can improve the drug-like properties of a compound without sacrificing potency. rsc.org

By integrating these principles, researchers can move from a modestly active lead compound to a highly potent and selective clinical candidate based on the versatile this compound scaffold. parssilico.comresearchgate.net

Pharmacological and Biological Evaluation of 3 4 Fluorophenoxy Pyrrolidine Analogues

Characterization of Target Interactions and Binding Profiles

The unique structural features of 3-(4-fluorophenoxy)pyrrolidine analogues, including the pyrrolidine (B122466) ring and the fluorophenoxy moiety, contribute to their ability to interact with a range of biological targets, including receptors and enzymes.

Receptor Binding Studies

Analogues of this compound have been investigated for their binding affinity and functional activity at several important receptors implicated in a variety of physiological and pathological processes.

Histamine (B1213489) H3 Receptor: Novel substituted pyrrolidines, including those with a fluorophenoxy group, have been identified as potent antagonists of the histamine H3 receptor. For instance, the compound (2S,4R)-1-[2-(4-cyclobutyl- nih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone demonstrated high affinity for the histamine H3 receptor and the ability to occupy these receptors in the rat brain after oral administration. depauw.edumdpi.com This class of compounds shows promise for the development of clinical candidates for neurological disorders. depauw.edu The pyrrolidine moiety attached to the phenyl ring is considered a critical pharmacophoric element that enhances the interaction with the histamine H3 receptor binding site. drugbank.com

N-type Calcium Channels (CaV2.2): The N-type (CaV2.2) calcium channel is a validated target for the management of chronic and neuropathic pain. google.com A series of fluorophenoxyanilides, designed as simplified analogues of ω-conotoxin GVIA mimetics, were synthesized and evaluated for their ability to inhibit N-type calcium channels. nih.gov These compounds were tested in a SH-SY5Y neuroblastoma cell FLIPR assay, which endogenously expresses human CaV2.2 channels. The results indicated that these analogues could inhibit Ca2+ ion channel responses in a dose-dependent manner, with some showing improved activity compared to the original, more complex mimetics.

Murine Double Minute 2 (MDM2): The interaction between the p53 tumor suppressor protein and its negative regulator, Murine Double Minute 2 (MDM2), is a key target in cancer therapy. nih.govmcgill.ca Spirooxindole derivatives containing a pyrrolidine core have been designed as potent MDM2 inhibitors. One such compound, AA-115/APG-115, which incorporates a chloro-fluorophenyl group, has demonstrated very high binding affinity to MDM2 with a Ki value of less than 1 nM. fluorochem.co.uk This compound potently inhibits cell growth in cancer cell lines with wild-type p53 and has advanced to clinical trials. fluorochem.co.uk

Sphingosine-1-phosphate 2 receptor (S1PR2): The sphingosine-1-phosphate (S1P) signaling pathway is involved in numerous physiological processes, and its receptors are targets for various diseases. nih.gov Analogues of this compound have been explored as antagonists for the S1PR2 receptor. Research has led to the discovery of new compounds with high S1PR2 binding potency, with IC50 values below 50 nM, and high selectivity for S1PR2. nih.gov

Serotonin (B10506) 5-HT2C Receptor: The serotonin 5-HT2C receptor is a G protein-coupled receptor that modulates key neurological pathways related to mood, appetite, and substance use disorders. mdpi.comwikipedia.org While direct binding data for this compound analogues are limited, related structures have been investigated. For example, disubstituted pyrimidine (B1678525) derivatives with fluorophenylalkoxy groups have been synthesized and evaluated as selective 5-HT2C agonists. mdpi.com One compound, a 2,4-disubstituted pyrimidine, showed a highly agonistic effect on the 5-HT2C receptor with excellent selectivity. mdpi.com Additionally, 4-phenylpiperidine-2-carboxamide analogues have been developed as positive allosteric modulators (PAMs) of the 5-HT2CR, demonstrating improved pharmacokinetics and reduced off-target interactions. nih.gov

Transient Receptor Potential Vanilloid-4 (TRPV4): The Transient Receptor Potential Vanilloid 4 (TRPV4) is a cation channel involved in various sensory processes. nih.govmdpi.com While specific binding studies of this compound analogues to TRPV4 were not found, the broader class of pyrrolidine sulfonamides has been developed as potent and selective TRPV4 antagonists. nih.gov These efforts have led to the identification of lead compounds for potential new heart failure medicines. nih.gov

Receptor Binding Profile of this compound Analogues

| Receptor | Finding | Compound Class/Example | Reference |

|---|---|---|---|

| Histamine H3 Receptor | High affinity antagonists | (2S,4R)-1-[2-(4-cyclobutyl- nih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone | depauw.edumdpi.com |

| N-type Calcium Channels (CaV2.2) | Inhibitors | Fluorophenoxyanilide derivatives | nih.gov |

| Murine Double Minute 2 (MDM2) | Potent inhibitors (Ki < 1 nM) | AA-115/APG-115 (spirooxindole with chloro-fluorophenyl group) | fluorochem.co.uk |

| Sphingosine-1-phosphate 2 receptor (S1PR2) | Potent and selective antagonists (IC50 < 50 nM) | Novel this compound analogues | nih.gov |

| Serotonin 5-HT2C Receptor | Agonists and Positive Allosteric Modulators (PAMs) | Disubstituted pyrimidines with fluorophenylalkoxy groups; 4-Phenylpiperidine-2-carboxamide analogues | mdpi.comnih.gov |

| Transient Receptor Potential Vanilloid-4 (TRPV4) | Potent and selective antagonists | Pyrrolidine sulfonamides | nih.gov |

Enzyme Inhibition Assays

The inhibitory activity of this compound analogues has been evaluated against several enzymes that are key targets for drug development.

Neuronal Nitric Oxide Synthase (nNOS): Selective inhibition of neuronal nitric oxide synthase (nNOS) is a promising strategy for treating neurodegenerative disorders. nih.govfluorochem.co.uk Novel nNOS inhibitors based on a cis-pyrrolidine pharmacophore have been developed. fluorochem.co.uk One such inhibitor, incorporating a 3-fluorophenethyl group, demonstrated high potency with a Ki value of 7 nM for nNOS and remarkable selectivity over other NOS isoforms. chemrxiv.org Structural studies have revealed that the inhibitor's chirality and an unexpected structural change in the enzyme control both the orientation and selectivity of these compounds. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL): Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain, inflammation, and neurological disorders. nih.gov While direct inhibition by this compound itself is not detailed, related heterocyclic compounds have been developed as potent and reversible MAGL inhibitors. mdpi.com For instance, a novel spiro derivative containing a (2-chloro-4-fluorophenoxy)methyl)piperidine moiety showed high potency and selectivity for MAGL. nih.gov

Sphingosine (B13886) Kinase 1 (SphK1): Sphingosine kinase (SphK) is overexpressed in many cancers, making it an attractive target for anticancer drug development. drugbank.commdpi.com Quinoline-5,8-diones incorporating a pyrrolidine fragment have been investigated as SphK1 inhibitors. drugbank.com One such compound demonstrated an IC50 of 30 µM against SphK1. drugbank.com

Topoisomerase I: Topoisomerase I is a key enzyme in DNA replication and a target for anticancer drugs. A novel series of 4-alkoxy-2-arylquinolines has been identified as topoisomerase I inhibitors with potent in vitro anticancer activity. nih.govnih.gov Some of these compounds incorporate a pyrrolidine moiety and have shown significant growth inhibitory activity against various cancer cell lines at sub-micromolar concentrations. nih.govnih.gov For example, morpholino analogues from this series exhibited moderate topoisomerase I inhibitory activity. nih.gov

Enzyme Inhibition Profile of this compound Analogues

| Enzyme | Finding | Compound Class/Example | Reference |

|---|---|---|---|

| Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective inhibitors (Ki = 7 nM) | Aminopyridine-based molecule with a 3-fluorophenethyl group | chemrxiv.org |

| Monoacylglycerol Lipase (MAGL) | Potent and reversible inhibitors | Spiro derivative with (2-chloro-4-fluorophenoxy)methyl)piperidine | nih.gov |

| Sphingosine Kinase 1 (SphK1) | Inhibitors (IC50 = 30 µM) | Quinoline-5,8-dione with a pyrrolidine fragment | drugbank.com |

| Topoisomerase I | Potent inhibitors | 4-alkoxy-2-arylquinolines with a pyrrolidine moiety | nih.govnih.gov |

In Vitro Assessment of Diverse Biological Activities

Beyond specific receptor and enzyme interactions, analogues of this compound have demonstrated a range of biological effects in in vitro assays, highlighting their potential in various therapeutic areas.

Anticancer Efficacy in Various Cell Lines

The pyrrolidine scaffold, often in combination with a fluorophenoxy group, is a recurring motif in compounds with demonstrated anticancer activity. nih.govmdpi.com

Recent research has highlighted the potential of pyrrolidine derivatives in the development of effective and less toxic anticancer drugs. depauw.edu One study demonstrated that a synthesized pyrrolidine derivative exhibited anticancer activity against the MCF-7 breast cancer cell line, potentially by inducing apoptosis and disrupting cell movement. depauw.edu Another study on 3-(4-fluorophenoxy)azetidine (B1592443) hydrochloride, a related four-membered ring structure, showed significant antiproliferative effects against several cancer cell lines, including human leukemia (MV4-11) and lung carcinoma (A549), with IC50 values in the low micromolar range.

Furthermore, novel 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives have been investigated for their antitumor efficacy. researchgate.net These compounds showed promising activity against the LNCaP prostate cancer cell line. researchgate.net The anticancer potential of pyrrolidine derivatives has been explored extensively, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines. nih.gov

Anticancer Activity of this compound Analogues

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolidine derivative | MCF-7 (Breast) | Induction of apoptosis and disruption of cell movement | depauw.edu |

| 3-(4-Fluorophenoxy)azetidine hydrochloride | MV4-11 (Leukemia), A549 (Lung) | Significant antiproliferative effects (IC50: 4.59 - 9.86 µM) | |

| 1-(4-Fluorophenoxyacetyl)-thiosemicarbazide derivative (AB2) | LNCaP (Prostate) | IC50 = 108.14 µM | researchgate.net |

| Pyrrolidine derivatives | Various | IC50 values in the low micromolar range | nih.gov |

Antimicrobial and Antiparasitic Potential

The this compound scaffold and related structures have also shown promise as antimicrobial and antiparasitic agents.

Research has indicated that pyrrolidine derivatives can exhibit significant antimicrobial properties. nih.gov For instance, compounds structurally similar to 3-(4-fluorophenyl)pyrrolidine (B131291) hydrochloride have demonstrated effectiveness against various bacterial strains. nih.gov In one study, 2-(4-fluorophenoxy)-4′-(piperazin-1-yl)benzanilide and its 3-fluorophenoxy analog showed promising antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 16–64 µg/mL. mdpi.com A fluorophenoxy derivative of 2-(pyridin-2-yl)-1H-benzimidazole also exhibited good antimicrobial activity against Gram-positive bacteria. nih.gov

In the realm of antiparasitic activity, phenylaminonaphthoquinones have demonstrated notable antiplasmodial activity, particularly against chloroquine-resistant Plasmodium falciparum strains. mdpi.com Additionally, certain derivatives of ciprofloxacin (B1669076) and endochin-like quinolones have shown significant activity against Toxoplasma gondii tachyzoites both in vitro and in vivo, marking them as promising candidates for further investigation. wikipedia.org

Neuropharmacological Effects, including Neurotransmitter Reuptake Inhibition

The structural characteristics of this compound analogues make them suitable candidates for targeting neurotransmitter systems in the central nervous system.

Single enantiomer [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives have been identified as inhibitors of monoamine reuptake. Structure-activity relationship studies have shown that the inhibition of monoamine reuptake is dependent on the amine, the pyridine (B92270) isomer, the substitution on the aryloxy ring, and the stereochemistry. This research has led to the identification of selective norepinephrine (B1679862) reuptake inhibitors (NRIs), selective serotonin reuptake inhibitors (SSRIs), and dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

For example, a class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been reported as potent and balanced norepinephrine and serotonin reuptake inhibitors. The development of dual SNRIs is of particular interest as they can offer advantages over other antidepressants by addressing a broader range of symptoms.

Antidiabetic Activity

The therapeutic potential of pyrrolidine derivatives as antidiabetic agents has been an area of active investigation. The core structure of pyrrolidine, a five-membered nitrogen-containing heterocycle, provides a versatile scaffold for designing molecules that can interact with key targets in metabolic pathways. researchgate.net Modifications to the pyrrolidine ring have led to the development of compounds with significant antidiabetic and anticancer activities. tandfonline.com

Research into this compound analogues has revealed promising antidiabetic properties, primarily through the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. acs.org These enzymes play a crucial role in breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov By inhibiting these enzymes, these compounds can delay glucose absorption and consequently lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. nih.govfrontiersin.org

A number of in vitro studies have demonstrated the efficacy of various pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors. For instance, a series of novel rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] showed good α-amylase inhibition, with IC50 values ranging from 1.49 ± 0.10 to 3.06 ± 0.17 µM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 1.56 µM). nih.gov Furthermore, certain spiro-oxindole pyrrolidine derivatives have also been identified as potent α-amylase inhibitors. tandfonline.com

The structure-activity relationship (SAR) studies of these analogues have provided insights into the chemical features that enhance their inhibitory activity. For example, in a series of spiro-oxindole pyrrolidine derivatives, the presence of a bromine atom at the R1 position was found to increase antidiabetic activity. tandfonline.com Similarly, the introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity. acs.org

The following table summarizes the in vitro α-amylase and α-glucosidase inhibitory activities of selected pyrrolidine-chalcone hybrid compounds.

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

| 1 | <50 | >50 |

| 3 | 14.61 ± 0.12 | 25.38 ± 2.09 |

| 4 | <50 | >50 |

| 7 | <50 | <50 |

| 8 | 18.10 ± 0.34 | >50 |

| 9 | <50 | >50 |

| 10 | <50 | 44.21 ± 2.42 |

| 11 | <50 | >50 |

| Acarbose (Standard) | >50 | <50 |

Data sourced from a study on pyrrolidine-chalcone hybrids. acs.org Note: Specific data for this compound was not available in the referenced literature.

While direct in vivo studies on this compound for antidiabetic effects are not extensively documented in the reviewed literature, the potent in vitro enzyme inhibition by structurally similar compounds suggests its potential as an antihyperglycemic agent. nih.govnih.gov

Elucidation of Mechanisms of Action and Associated Signal Transduction Pathways

The primary mechanism of antidiabetic action for many pyrrolidine analogues appears to be the inhibition of α-amylase and α-glucosidase, as detailed in the previous section. However, the structural characteristics of these compounds suggest potential interactions with other key signaling pathways implicated in the pathophysiology of diabetes.

One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is central to insulin (B600854) signaling and plays a critical role in regulating glucose and lipid metabolism. ijbs.com The PI3K/Akt pathway is involved in processes such as glucose uptake, glycogen (B147801) synthesis, and cell survival. ijbs.comnih.gov Dysregulation of this pathway is a hallmark of insulin resistance and type 2 diabetes. ijbs.com While direct evidence linking this compound to the PI3K/Akt pathway in the context of diabetes is limited, research on structurally related compounds suggests a potential modulatory role. For instance, some complex pyrrolidine derivatives have been shown to inhibit 3-phosphoinositide-dependent kinase 1 (PDK1), a crucial component of the Akt signaling pathway. The ability of such compounds to modulate glucose uptake and insulin sensitivity points towards a potential interaction with this pathway.

Another important therapeutic target for type 2 diabetes is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism, as well as inflammation. nih.gov PPARγ agonists, such as the thiazolidinediones (TZDs), are effective insulin sensitizers used in the treatment of type 2 diabetes. nih.govmdpi.com Natural and synthetic compounds with a lipophilic profile can act as PPAR ligands. mdpi.com The phenoxy group in this compound contributes to its lipophilicity, suggesting it could potentially interact with the ligand-binding domain of PPARs. mdpi.com While direct studies on this compound as a PPARγ modulator are not available in the reviewed literature, the exploration of novel, non-thiazolidinedione PPARγ modulators is an active area of research aimed at developing safer and more effective antidiabetic drugs. frontiersin.org

Computational Chemistry and Molecular Modeling in 3 4 Fluorophenoxy Pyrrolidine Research

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jscimedcentral.com This technique is instrumental in understanding the binding mechanisms of 3-(4-Fluorophenoxy)pyrrolidine derivatives.

Molecular docking simulations are employed to predict how this compound and its analogs fit within the binding pocket of a biological target. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their predicted binding affinity. jscimedcentral.com For the pyrrolidine (B122466) scaffold, its non-planar, puckered conformation allows for a three-dimensional exploration of the pharmacophore space, which is critical for achieving optimal interactions with the target protein. researchgate.net

The this compound moiety can adopt various conformations, and its binding mode is significantly influenced by the stereochemistry at the C3 position of the pyrrolidine ring. For instance, the (R) and (S) enantiomers can exhibit markedly different binding orientations and affinities, highlighting the importance of stereospecificity in drug design. Docking studies on related compounds have revealed that the fluorophenoxy group can engage in specific interactions, such as halogen bonds or hydrophobic contacts, which anchor the ligand within the active site. The pyrrolidine ring itself often establishes crucial hydrogen bonds or van der Waals interactions with the protein backbone or side chains.

A key outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For derivatives of this compound, these "hotspots" often include residues capable of forming hydrogen bonds with the pyrrolidine nitrogen or the phenoxy oxygen. The 4-fluoro substituent on the phenyl ring can also participate in favorable interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking or with polar residues through halogen bonding.

For example, in studies of serotonin (B10506) 5-HT7 receptor ligands, docking has helped to elucidate the differential binding modes of selective and non-selective antagonists, identifying key hydrophobic and aromatic features necessary for affinity. nih.gov Similarly, in the context of other receptors, analysis of the docked poses of this compound-containing molecules reveals the precise nature of these interactions, guiding further optimization of the scaffold to enhance potency and selectivity.

Prediction of Ligand Conformations and Binding Modes within Target Active Sites

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic properties of molecules like this compound. aspbs.comarabjchem.org These methods provide detailed information about the molecule's three-dimensional structure, electron distribution, and orbital energies, which are fundamental to its chemical reactivity and biological activity. arabjchem.org

in silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

The use of computational models to predict the ADME properties of drug candidates is a critical step in early-phase drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reduce late-stage attrition. nih.govnih.gov For compounds based on the this compound scaffold, various in silico tools are utilized to estimate key parameters.

These predictive models often rely on quantitative structure-property relationships (QSPR) and are built using machine learning algorithms trained on large datasets of experimentally determined ADME properties. nih.gov The predictions for this compound and its derivatives can guide medicinal chemists in modifying the structure to improve properties like oral bioavailability, metabolic stability, and cell permeability, while minimizing potential liabilities such as inhibition of cytochrome P450 enzymes. mdpi.com

Virtual Screening and Computational Drug Discovery Workflows for Pyrrolidine Scaffolds

Virtual screening (VS) is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. wikipedia.org This approach is particularly valuable for exploring the vast chemical space around a privileged scaffold like pyrrolidine. researchgate.net

The workflow for a virtual screening campaign targeting a specific receptor might begin with the docking of millions of commercially available or virtual compounds containing a pyrrolidine core into the receptor's binding site. wikipedia.orgsygnaturediscovery.com The top-scoring hits are then filtered based on predicted ADME properties, chemical diversity, and synthetic feasibility. This process significantly enriches the hit rate in subsequent experimental high-throughput screening (HTS) and can lead to the discovery of novel chemotypes. sygnaturediscovery.comnih.gov Ligand-based virtual screening methods, such as pharmacophore modeling and shape-based screening, are also employed, especially when the 3D structure of the target is unknown. wikipedia.org These models are built upon the structural features of known active compounds containing the this compound motif and are used to search for new molecules with similar properties.

Preclinical Research and Translational Studies of 3 4 Fluorophenoxy Pyrrolidine Scaffolds

in vivo Efficacy and Proof-of-Concept Studies in Relevant Animal Models

The therapeutic potential of compounds incorporating the 3-(4-fluorophenoxy)pyrrolidine scaffold has been investigated in various animal models, demonstrating efficacy across a range of conditions.

One area of significant research is in the field of neuroscience. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders. Studies have shown that compounds derived from this scaffold can interact with neurotransmitter systems, suggesting promise for conditions like depression and anxiety. In the context of pain management, phenoxyanilide analogues, which can be structurally related to the core scaffold, have shown inhibitory activity against N-type calcium channels (CaV2.2), a validated target for chronic pain. researchgate.netrsc.org

Beyond neurology, compounds featuring the this compound moiety have been assessed for their anti-infective properties. For example, certain benzanilide (B160483) derivatives containing a 4-fluorophenoxy group have demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Additionally, some compounds have been evaluated for their activity against Toxoplasma gondii, the parasite that causes toxoplasmosis. nih.gov

In oncology research, derivatives have been investigated for their potential to inhibit tumor growth. For example, sphingosine (B13886) 1-phosphate receptor 1 (S1P1) antagonists incorporating a modified pyrrolidine (B122466) scaffold have shown efficacy in inhibiting tumor growth at high doses in in vivo models. molaid.com Furthermore, dual inhibitors of c-Met and VEGFR-2, which can feature related pyridine (B92270) structures, have been synthesized and show promise in cancer therapy. nih.gov

The versatility of the pyrrolidine ring, a core component of the scaffold, allows for the creation of diverse molecular structures with a range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.org

Pharmacokinetic and Metabolic Profiling in Biological Systems to Assess Systemic Exposure and Clearance

The journey of a potential drug from the laboratory to the clinic is heavily dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold has been the subject of such investigations to understand how compounds containing it behave within a biological system. researchgate.nethilarispublisher.com

The physicochemical properties of the scaffold and its derivatives play a crucial role in their pharmacokinetic behavior. The presence of the fluorine atom and the phenoxy ether linkage can influence properties like lipophilicity and polarity. For instance, the oxygen linker in this compound hydrochloride increases polarity, resulting in a lower logP compared to its fluorophenyl analogs. These characteristics, in turn, affect a compound's ability to be absorbed, cross biological membranes, and be cleared from the body.

Studies on derivatives have shown that structural modifications can significantly impact pharmacokinetic properties. For example, in the development of histamine (B1213489) H3 receptor antagonists, modifications to a diamine-based template, which can be conceptually linked to the pyrrolidine scaffold, led to compounds with improved pharmacokinetic profiles, overcoming issues like an undesirably long half-life. researchgate.net Similarly, in the pursuit of sphingosine 1-phosphate receptor 1 (S1P1) antagonists, optimization of a lead series resulted in proline derivatives with excellent pharmacokinetics and oral exposure in multiple species. molaid.com

Metabolism is a key aspect of pharmacokinetics. The this compound scaffold and its derivatives are subject to metabolic transformations in the body. While specific metabolic pathways for the core scaffold are not extensively detailed in the provided results, it is known that such compounds can be metabolized, which in some cases has led to the discontinuation of clinical testing due to rapid metabolism in vivo. mdpi.com The development of analytical methods to quantify drug levels in biological samples is critical for these pharmacokinetic studies.

Safety Pharmacology and General Toxicology Assessments to Identify Potential Adverse Effects

Before a compound can be considered for human trials, its safety profile must be rigorously evaluated. This involves safety pharmacology and general toxicology studies to identify any potential adverse effects. hilarispublisher.commdpi.com

For compounds containing the this compound scaffold, these assessments are a critical part of the preclinical development process. The goal is to refine the chemical structure to minimize toxicity and off-target effects. hilarispublisher.com For example, in the development of inhibitors for the IRE1/XBP1 pathway, a novel series of compounds with a favorable in vitro safety profile was discovered by improving physicochemical properties to decrease lipophilicity, molecular weight, and basicity. acs.org The lead compound from this series was well-tolerated in multi-day oral administration studies. acs.org

Cytotoxicity studies are a common method to assess the potential for a compound to cause cell death. For instance, sulfonamide analogues of phenoxyanilines, which share structural similarities, were found to be well-tolerated by Cos-7 cells at concentrations required to inhibit calcium ion channels, indicating a favorable therapeutic index. researchgate.netrsc.org Similarly, certain benzanilide derivatives with antiplasmodial activity showed low toxicity against rat skeletal myofibroblasts and human hepatocarcinoma cells. mdpi.com

Advancements to Lead Optimization and Candidate Selection for Therapeutic Development

Lead optimization is a crucial phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a clinical candidate. hilarispublisher.compion-inc.com The this compound scaffold has served as a valuable starting point for such optimization efforts. nih.govresearchgate.netacs.org

The process of lead optimization is iterative, involving cycles of chemical synthesis, biological testing, and computational modeling. pion-inc.com Structure-activity relationship (SAR) studies are central to this process, providing insights into how different chemical modifications affect the compound's biological activity. hilarispublisher.com For example, in the development of histamine H3 receptor antagonists, understanding the effect of structural modifications on pharmacokinetic properties was key to identifying a compound with an improved profile. researchgate.net

The versatility of the pyrrolidine ring allows for extensive exploration of the chemical space to enhance desired properties. nih.gov For instance, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, bioisosteric transformation and optimization of different parts of the lead molecule led to a compound with a balanced profile of potency, metabolic stability, and reduced off-target liabilities. acs.org

The ultimate goal of lead optimization is to identify a drug candidate with a desirable balance of efficacy, safety, and "drug-like" properties. pion-inc.comresearchgate.net This includes optimizing for factors like oral bioavailability, metabolic stability, and minimizing potential toxicity. molaid.compion-inc.com The selection of a clinical candidate is a multi-faceted decision based on the comprehensive data package generated during preclinical research. acs.org

Below is a data table summarizing key findings from preclinical research on compounds containing the this compound scaffold and its derivatives.

| Research Area | Compound Type/Derivative | Key Findings | Therapeutic Potential |

| Neurology | 3-(4-Fluorophenyl)pyrrolidine (B131291) derivatives | Interaction with neurotransmitter systems | Depression, Anxiety |

| Phenoxyanilide analogues | Inhibition of N-type calcium channels (CaV2.2) researchgate.netrsc.org | Chronic Pain researchgate.net | |

| Anti-Infectives | Benzanilide derivatives | Antiplasmodial activity against P. falciparum mdpi.com | Malaria mdpi.com |

| Various compounds | Activity against Toxoplasma gondii nih.gov | Toxoplasmosis nih.gov | |

| Oncology | Sphingosine 1-phosphate receptor 1 (S1P1) antagonists | In vivo tumor growth inhibition molaid.com | Cancer molaid.com |

| Dual c-Met/VEGFR-2 inhibitors | Potent inhibition of key cancer targets nih.gov | Cancer nih.gov | |

| Pharmacokinetics | Histamine H3 receptor antagonists | Improved pharmacokinetic profile through structural modification researchgate.net | CNS Disorders |

| Sphingosine 1-phosphate receptor 1 (S1P1) antagonists | Excellent pharmacokinetics and oral bioavailability molaid.com | Cancer, Autoimmune Diseases | |

| Safety | IRE1/XBP1 pathway inhibitors | Favorable in vitro safety profile and well-tolerated in vivo acs.org | Cancer, Inflammatory Diseases |

| Sulfonamide analogues of phenoxyanilines | Low cytotoxicity and favorable therapeutic index researchgate.netrsc.org | Pain | |

| Lead Optimization | Monoacylglycerol lipase (MAGL) inhibitors | Balanced profile of potency and metabolic stability acs.org | Neurological Disorders, Cancer |

Future Perspectives and Emerging Trends in 3 4 Fluorophenoxy Pyrrolidine Research

Innovations in Synthetic Methodologies for Scalable and Sustainable Production

The synthesis of 3-(4-fluorophenoxy)pyrrolidine and its derivatives is an active area of research, with a focus on developing more efficient, scalable, and sustainable methods. Traditional synthetic routes often involve multiple steps, which can be time-consuming and generate significant waste. Innovations in catalysis and reaction engineering are addressing these challenges.

One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrrolidine (B122466) derivatives in a single step from three or more starting materials. tandfonline.com This not only improves efficiency but also reduces the environmental impact of the synthesis. For instance, catalyst-free MCRs have been developed for the synthesis of thiazole-pyrrolidine hybrids. tandfonline.com Another area of innovation is the use of novel catalytic systems. Iridium-based catalysts have been shown to be effective in the N-heterocyclization of primary amines with diols to produce various cyclic amines, including pyrrolidines. organic-chemistry.org

Furthermore, there is a growing interest in developing scalable processes for the production of specific pyrrolidine-based drug candidates. For example, a multi-kilogram scale synthesis of a potent H3 antagonist featuring a substituted pyrrolidine core has been reported, highlighting the feasibility of producing these complex molecules on a larger scale. researchgate.net The development of continuous flow systems is also being explored to enhance control over reaction conditions and improve yield and purity in the synthesis of compounds like 3-(4-fluorophenyl)pyrrolidine (B131291) hydrochloride.

Future research in this area will likely focus on:

The development of stereoselective synthetic methods to produce enantiomerically pure this compound and its derivatives, as the stereochemistry of the pyrrolidine ring is often crucial for biological activity.

The use of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, to further improve the sustainability of the synthetic processes.

The application of flow chemistry and automated synthesis platforms to accelerate the discovery and optimization of new pyrrolidine-based compounds.

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets

The this compound scaffold is a versatile building block that has been incorporated into a wide range of biologically active molecules. chemimpex.com While much of the research to date has focused on its potential applications in neuropharmacology and oncology, there is a growing interest in exploring its therapeutic potential for other diseases. chemimpex.combohrium.com

The pyrrolidine ring is a common feature in many FDA-approved drugs and natural products, and its unique structural and physicochemical properties make it an attractive scaffold for drug discovery. tandfonline.com The introduction of a 4-fluorophenoxy group can further enhance the pharmacological properties of the molecule, such as its lipophilicity and metabolic stability. chemimpex.com

Recent research has highlighted the potential of pyrrolidine derivatives in a variety of therapeutic areas, including:

Anticancer agents: Pyrrolidine derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of enzymes such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR). bohrium.comtandfonline.com Spirooxindole pyrrolidine hybrids, for example, have been investigated as dual inhibitors of GPX4 and MDM2 for the treatment of breast cancer. frontiersin.orgscispace.com

Antidiabetic agents: Certain pyrrolidine-based molecules have shown promise as antidiabetic agents, with some compounds exhibiting potent inhibition of dipeptidyl peptidase-4 (DPP-4). tandfonline.com

Antimicrobial agents: The pyrrolidine scaffold has been incorporated into compounds with significant antibacterial and antifungal activity. frontiersin.org

Antiviral agents: Pyrrolidine derivatives are also being explored for their potential as antiviral drugs. frontiersin.org

Neurological disorders: The this compound moiety has been a key component in the development of histamine (B1213489) H3 receptor antagonists for potential use in treating cognitive disorders and excessive daytime sleepiness. researchgate.netnih.gov

Future research in this area will likely involve:

High-throughput screening of this compound-based compound libraries against a wide range of biological targets to identify new therapeutic opportunities.

The use of chemoproteomics and other target identification technologies to elucidate the mechanism of action of these compounds and discover novel biological targets.

The design and synthesis of focused compound libraries to explore the structure-activity relationships (SAR) for newly identified therapeutic indications.

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the design and optimization of this compound-based compounds is no exception. These computational tools can be used to analyze large datasets of chemical structures and biological activity data to identify promising new drug candidates and to optimize their properties.

One of the key applications of ML in this area is the development of quantitative structure-activity relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. bohrium.com These models can be used to predict the activity of new compounds before they are synthesized, which can save significant time and resources. For example, 3D-QSAR studies have been used to guide the design of novel pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1), an important anticancer target. bohrium.com Similarly, QSAR models have been developed to predict the inhibitory activity of pyrrolidine derivatives against gelatinases (MMP-2 and MMP-9). nih.gov

In addition to QSAR, other computational methods such as molecular docking and molecular dynamics (MD) simulations are being used to study the interactions between this compound derivatives and their biological targets. bohrium.comnih.gov These methods can provide valuable insights into the binding mode of the compounds and can be used to design new molecules with improved affinity and selectivity. For instance, molecular docking has been employed to predict the binding of newly designed Mcl-1 inhibitors. bohrium.com

The future of AI and ML in the design of pyrrolidine-based therapeutics will likely see the following advancements:

Generative Models: The use of deep learning-based generative models to design novel pyrrolidine derivatives with desired properties from scratch.

Predictive Models for ADMET Properties: The development of more accurate predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process.

Integrated Discovery Platforms: The creation of integrated platforms that combine AI-driven design with automated synthesis and high-throughput screening to accelerate the entire drug discovery pipeline. AILDE (Auto in silico ligand directing evolution) is one such computational strategy that has been developed to facilitate the rapid identification of drug leads. researchgate.net

Development of Multifunctional and Hybrid Pyrrolidine-Based Therapeutics

The development of multifunctional and hybrid therapeutics represents a paradigm shift in drug discovery, moving away from the "one target, one drug" approach towards molecules that can modulate multiple targets simultaneously. The this compound scaffold is well-suited for the design of such molecules due to its synthetic tractability and its ability to be incorporated into a variety of molecular architectures.

Hybrid molecules are created by combining two or more pharmacophores into a single chemical entity. This approach can lead to several advantages, including:

Improved efficacy: By targeting multiple pathways involved in a disease, hybrid molecules can achieve a greater therapeutic effect than single-target drugs.

Reduced risk of drug resistance: Targeting multiple targets can make it more difficult for resistance to develop.

Simplified treatment regimens: A single hybrid molecule can replace a combination of multiple drugs, improving patient compliance.

Several examples of hybrid molecules incorporating the pyrrolidine scaffold have been reported in the literature. For instance, hybrids of pyrrolidine and other heterocyclic rings such as thiazole, imidazole, and indole (B1671886) have been synthesized and shown to possess a range of biological activities. frontiersin.org Spiro-pyrrolidine derivatives linked to other heterocyclic systems have also been explored as potential anticancer and antifungal agents. frontiersin.org

The table below provides examples of research on hybrid pyrrolidine derivatives.

| Hybrid Type | Biological Target/Activity | Reference |

| Spiropyrrolidine-oxindole | GPX4/MDM2 inhibitors (anticancer) | frontiersin.org |

| Rhodanine-spirooxindole pyrrolidine | α-amylase inhibitors (antidiabetic) | frontiersin.org |

| Pyrrolidine-oxadiazole | Anthelmintic | frontiersin.org |

| Pyrazoline-pyrrolidine-2,5-dione | Antitumor | tandfonline.com |

Future directions in this area include:

The rational design of novel hybrid molecules based on a deep understanding of the pathophysiology of complex diseases.

The development of synthetic strategies that allow for the efficient and modular assembly of these complex molecules.

The use of advanced in vitro and in vivo models to evaluate the efficacy and safety of these multifunctional therapeutics.

Q & A

Q. What are the standard synthetic routes for 3-(4-fluorophenoxy)pyrrolidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrrolidine derivatives are synthesized using NaOH in dichloromethane under controlled temperatures (20–25°C) . Optimization strategies include:

- Catalyst screening : Testing bases (e.g., K₂CO₃, NaH) to improve phenoxy group incorporation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reactivity.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >99% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the pyrrolidine ring, fluorophenyl group, and ether linkage. For analogs, δ 4.5–5.0 ppm often corresponds to oxygen-bound protons .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.

- X-ray crystallography : Resolve crystal structures to verify stereochemistry, as seen in related fluorophenyl-pyrrolidine hybrids .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (compound may release toxic fumes under decomposition) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular docking : Screen analogs against target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. For example, fluorine substituents improve binding affinity in kinase inhibitors .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity. Substituents at the 4-position of the phenyl ring significantly influence stability .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst) to verify reproducibility .

- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw) or databases like PubChem .

- Controlled variables : Systematically test factors like moisture levels (anhydrous vs. wet conditions) that may affect reaction outcomes .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Fluorine atoms enhance membrane permeability, improving bioavailability .

- Dose-response studies : Test concentrations from 1 nM to 100 µM to establish efficacy-toxicity profiles. Include positive controls (e.g., known inhibitors) for validation .

Q. How can environmental impacts of this compound be assessed during disposal?

Methodological Answer:

Q. What structural analogs of this compound have been explored, and how do substituents affect activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。